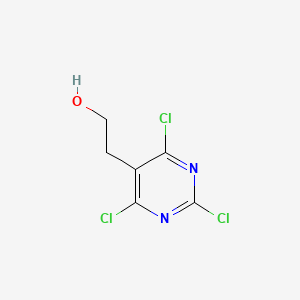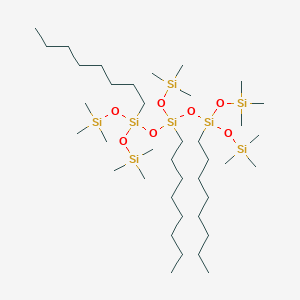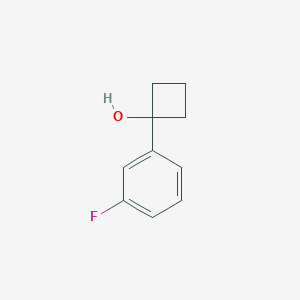
2-(2,4,6-Trichloropyrimidin-5-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,6-Trichloropyrimidin-5-yl)ethanol is a chemical compound with the molecular formula C6H5Cl3N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of three chlorine atoms in the pyrimidine ring makes this compound highly reactive and useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trichloropyrimidin-5-yl)ethanol typically involves the reaction of 2,4,6-trichloropyrimidine with ethylene glycol. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like toluene at elevated temperatures (around 100°C) for several hours . The product is then purified using standard techniques such as extraction and chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4,6-Trichloropyrimidin-5-yl)ethanol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation of the hydroxyl group can produce a ketone.
Applications De Recherche Scientifique
2-(2,4,6-Trichloropyrimidin-5-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2,4,6-Trichloropyrimidin-5-yl)ethanol involves its reactivity due to the presence of electron-withdrawing chlorine atoms. These atoms make the pyrimidine ring more susceptible to nucleophilic attack, facilitating various chemical transformations. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichloropyrimidine: A closely related compound without the ethanol group, used in similar applications.
2,4-Dichloropyrimidine: Lacks one chlorine atom compared to 2-(2,4,6-Trichloropyrimidin-5-yl)ethanol, resulting in different reactivity and applications.
2,4,6-Trichloropyrimidin-5-amine: Contains an amine group instead of an ethanol group, used in the synthesis of different bioactive molecules.
Uniqueness
This compound is unique due to the presence of both a highly reactive pyrimidine ring and a hydroxyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H5Cl3N2O |
|---|---|
Poids moléculaire |
227.5 g/mol |
Nom IUPAC |
2-(2,4,6-trichloropyrimidin-5-yl)ethanol |
InChI |
InChI=1S/C6H5Cl3N2O/c7-4-3(1-2-12)5(8)11-6(9)10-4/h12H,1-2H2 |
Clé InChI |
GSHMPGHQXQWRHC-UHFFFAOYSA-N |
SMILES canonique |
C(CO)C1=C(N=C(N=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate](/img/structure/B12096221.png)



![5-Acetamido-2-[[5-acetamido-6-(2-acetamido-2-carboxyethoxy)-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12096237.png)



![4,8-Dibromo-6-(2-ethylhexyl)-1,4-dihydrotriazolo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B12096264.png)
![4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine](/img/structure/B12096265.png)
